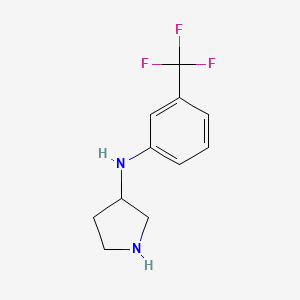

N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine

Description

N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine is a pyrrolidine-based amine derivative featuring a 3-(trifluoromethyl)phenyl substituent on the pyrrolidine nitrogen. Pyrrolidine, a five-membered saturated ring with one nitrogen atom, provides conformational rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability due to its strong electron-withdrawing nature . The compound’s structural features make it a candidate for pharmacological applications, particularly in targeting central nervous system (CNS) receptors or enzymes where lipophilicity and steric effects are critical.

Properties

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)8-2-1-3-9(6-8)16-10-4-5-15-7-10/h1-3,6,10,15-16H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVUUNJOQCZRGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.

Mechanism of Action

The mechanism of action of N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine can be contextualized against related compounds, as summarized below:

Table 1: Structural and Functional Comparison of Pyrrolidine/Piperidine Derivatives

Key Comparison Points

Substituent Effects on Aryl Groups

- The trifluoromethyl group in the target compound confers greater lipophilicity compared to chloro (N-(4-Chlorophenyl)pyrrolidin-3-amine) or fluoro (bis(4-fluorophenyl) derivative) substituents. This enhances membrane permeability and CNS penetration .

- In , substituting methylthio with trifluoromethyl (compound 36 vs. 49) improved binding affinity at the PCP site, suggesting that electron-withdrawing groups like CF₃ optimize receptor interactions .

Ring Size and Conformation

- The piperidine analog (6-membered ring) has a larger molecular weight (244.26 vs. 230.23) and increased steric bulk, which may reduce binding flexibility compared to the pyrrolidine-based target compound .

Electronic and Steric Effects

- Substitutions on the aryl group (e.g., 6-fluoro in compound 53) significantly enhance binding affinity, whereas methyl or 5-CF₃ groups (compounds 56–59) reduce it, highlighting the importance of substituent position and electronic properties .

Antibacterial activity in quinoxaline-pyrrolidine hybrids () underscores the scaffold’s versatility, though the target compound’s specific applications require further study.

Biological Activity

N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl moiety, enhancing its lipophilicity and metabolic stability. This structural configuration is critical for its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Antidepressant Properties : Similar compounds have shown efficacy in modulating neurotransmitter systems.

- Anticonvulsant Activity : Analogous structures have been investigated for their potential to protect against seizures in animal models.

- Antibacterial Activity : Compounds with similar frameworks have demonstrated effectiveness against Gram-positive bacteria.

1. Antidepressant Activity

Research has indicated that the incorporation of trifluoromethyl groups into phenyl rings can significantly enhance the potency of compounds targeting serotonin reuptake. For instance, studies have shown that such modifications can increase the inhibition of 5-hydroxytryptamine (5-HT) uptake by up to six-fold compared to non-fluorinated analogs .

2. Anticonvulsant Properties

In vivo studies have assessed the anticonvulsant efficacy of related compounds using established seizure models. For example, certain derivatives provided up to 100% protection in the psychomotor 6 Hz test, indicating strong anticonvulsant properties . These findings suggest that this compound may also exhibit similar protective effects.

3. Antibacterial Activity

Compounds with a pyrrolidine structure have been evaluated for their antibacterial properties. In vitro studies revealed that certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting potent antibacterial activity . The structural modifications significantly influence their efficacy against various pathogens.

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group on phenyl ring | Antidepressant activity, anticonvulsant properties |

| 2-Methylpyrrolidine | Methyl group on pyrrolidine | Neurotransmitter modulation |

| 1-(Trifluoromethyl)-4-piperidone | Piperidine ring with trifluoromethyl | Antidepressant properties |

Table 2: Antibacterial Activity Data

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin | 2 | Escherichia coli |

Case Studies

- Anticonvulsant Efficacy : A study on pyrrolidine derivatives demonstrated that certain analogs provided significant protection in seizure models, with some achieving over 75% protection at specific dosages . This highlights the potential of this compound in developing new anticonvulsants.

- Antibacterial Screening : In vitro evaluations showed that related compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial effects .

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine, and how can reaction conditions be optimized?

- Methodology : Utilize coupling reactions such as Buchwald-Hartwig amination or Ullmann-type couplings with palladium/copper catalysts. For example, a similar pyrrolidine derivative was synthesized via copper-catalyzed coupling in DMSO using cesium carbonate, achieving 17.9% yield after chromatography. Key optimizations include solvent polarity (DMSO for polar intermediates), temperature (35°C), and catalyst loading (5 mol% CuBr). Purification via gradient elution (ethyl acetate/hexane) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology : Combine ¹H/¹³C NMR to confirm structural integrity (pyrrolidine δ ~2.5-3.5 ppm; trifluoromethylphenyl δ ~7.5 ppm). Validate molecular weight via HRMS (ESI, [M+H]+) and confirm purity via melting point (e.g., 70-72°C for analogs ). IR spectroscopy (C-F stretch ~1100 cm⁻¹) and elemental analysis (CHN within 0.4% theoretical) add rigor .

Q. What safety precautions are essential when handling this compound?

- Methodology : Use PPE (nitrile gloves, goggles) due to irritation risks (R36/R43). Work in a fume hood (PEL <0.1 mg/m³). Store under inert atmosphere (Argon) at 4°C, protected from light. Neutralize spills with 5% NaHCO3 before disposal as UN2811 hazardous waste .

Advanced Research Questions

Q. How can computational docking predict binding interactions of this compound with biological targets?

- Methodology : Prepare the ligand (Open Babel optimization, Gasteiger charges) and define the protein binding pocket. Use AutoDock Vina (exhaustiveness=8, 20 poses) to analyze hydrogen bonds (e.g., pyrrolidine NH to Asp189) and hydrophobic interactions (CF3 with aromatic residues). Validate docking scores (ΔG ~-9 kcal/mol) against experimental IC50. Refine with MD simulations to account for CF3 entropic effects .

Q. How to address contradictory bioactivity data across assays?

- Methodology : Investigate (1) solubility (DMSO ≤1%), (2) target purity (HPLC ≥95%), and (3) cell line variability (e.g., CYP450 expression). Compare trifluoromethyl analogs in HEK293 vs. HeLa cells for metabolic stability differences. Use orthogonal assays (SPR vs. fluorescence polarization) and kinome-wide profiling to rule out off-target effects .

Q. What strategies improve metabolic stability in preclinical development?

- Methodology : Modify the pyrrolidine via N-methylation to reduce CYP3A4 oxidation . Introduce electron-withdrawing groups (e.g., para-F) to stabilize against hydrolysis. Test in liver microsomes (human/rodent + NADPH). Deuterium labeling at α-positions (e.g., pyrrolidine C2) can extend t1/2, as seen in pyrazolo-pyrimidine analogs (t1/2 increase from 1.2 to 4.7 h) .

Q. How to elucidate the role of the trifluoromethyl group via SAR studies?

- Methodology : Synthesize analogs with CF3 replaced by Cl, CH3, or OCF3. Test in parallel assays (enzyme inhibition, cell viability). For example, replacing CF3 with Cl in pyridinamines reduced EGFR potency 10-fold. Model electrostatic potentials to show CF3’s electron-withdrawing effect enhances hydrophobic pocket binding (e.g., kinase ATP sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.